{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine
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Overview
Description
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine is a chemical compound with the molecular formula C13H19N3O It is an indazole derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine typically involves the reaction of indazole derivatives with appropriate alkylating agents. One common method involves the alkylation of 1H-indazole-3-carboxaldehyde with 2-(propan-2-yloxy)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(propan-2-yloxy)ethyl]piperidin-4-ol: Similar in structure but with a piperidine ring instead of an indazole ring.
1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine: Similar in structure but with an amine group on the piperidine ring.
Uniqueness
The uniqueness of {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine lies in its indazole core, which imparts distinct biological activities and chemical reactivity compared to its piperidine analogs. The presence of the indazole ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
[1-(2-propan-2-yloxyethyl)indazol-3-yl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-10(2)17-8-7-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3 |
InChI Key |
IUENXCUTAUXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C2=CC=CC=C2C(=N1)CN |
Origin of Product |
United States |
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